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Compound of Interest

Compound Name: 7-Methoxy-1,4-benzothiazin-3-one

Cat. No.: B184911 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 7-Methoxy-1,4-benzothiazin-3-one, a member

of the benzothiazinone class of compounds. While specific cross-reactivity data for this

particular analogue is not extensively available in public literature, this document extrapolates

from the well-characterized activities of the broader benzothiazinone family to offer a

framework for its potential evaluation. The primary focus is on the established anti-

mycobacterial activity of benzothiazinones, targeting the decaprenylphosphoryl-β-D-ribose 2'-

oxidase (DprE1) enzyme, a critical component in the cell wall synthesis of Mycobacterium

tuberculosis.

Overview of Benzothiazinones and Their Primary
Target
Benzothiazinones (BTZs) have emerged as a potent class of inhibitors against Mycobacterium

tuberculosis, including multi-drug resistant strains. Their primary mechanism of action is the

inhibition of DprE1, a flavoenzyme essential for the biosynthesis of arabinogalactan, a key

component of the mycobacterial cell wall. This targeted action disrupts the structural integrity of

the bacterium, leading to cell death. Prominent examples of extensively studied

benzothiazinones include BTZ043 and PBTZ169 (Macozinone).
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Due to the limited specific data for 7-Methoxy-1,4-benzothiazin-3-one, this section presents a

comparative summary of the biological activity of representative benzothiazinones and other

anti-tubercular agents targeting DprE1 or other pathways. This data serves as a benchmark for

the anticipated performance of novel analogues like 7-Methoxy-1,4-benzothiazin-3-one.

Table 1: Comparative Anti-mycobacterial Activity

Compound/Drug Target
MIC against M.
tuberculosis H37Rv
(μg/mL)

Benzothiazinones

(representative)

BTZ043 DprE1 0.001

PBTZ169 (Macozinone) DprE1 0.0005

Other DprE1 Inhibitors

TBA-7371 DprE1 0.007

Standard Anti-tubercular Drugs

Isoniazid InhA 0.025 - 0.05

Rifampicin RNA Polymerase 0.05 - 0.1

Ethambutol Arabinosyltransferases 1.0 - 5.0

Table 2: In Vitro DprE1 Inhibition

Compound IC₅₀ (nM)

BTZ043 ~1

PBTZ169 ~0.5

Table 3: Cytotoxicity Data
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Compound Cell Line CC₅₀ (μM)

BTZ043 Vero >10

PBTZ169 HepG2 >30

Doxorubicin (Positive Control) Various ~1-5

Experimental Protocols
DprE1 Inhibition Assay (Coupled Enzyme Assay)
This protocol describes a common method to determine the half-maximal inhibitory

concentration (IC₅₀) of a test compound against DprE1. The assay measures the production of

a fluorescent product, resorufin, which is coupled to the oxidation of the DprE1 substrate.

Materials:

Purified recombinant DprE1 enzyme

Farnesyl-phosphoryl-β-D-ribose (FPR) as substrate

Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

Horseradish peroxidase (HRP)

FAD (flavin adenine dinucleotide)

Assay buffer: 50 mM Tris-HCl, pH 7.5, containing 0.01% (v/v) Tween-20

Test compound (e.g., 7-Methoxy-1,4-benzothiazin-3-one) dissolved in DMSO

96-well black microplates

Procedure:

Prepare serial dilutions of the test compound in DMSO.
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In a 96-well plate, add the assay buffer, HRP, Amplex Red, FAD, and the test compound at

various concentrations.

Initiate the reaction by adding the DprE1 enzyme and the FPR substrate.

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

Measure the fluorescence intensity using a microplate reader (excitation ~540 nm, emission

~590 nm).

Calculate the percent inhibition for each concentration of the test compound relative to a

DMSO control.

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the

compound concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method to determine the MIC of a compound

against M. tuberculosis.

Materials:

Mycobacterium tuberculosis H37Rv strain

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

and glycerol

Test compound dissolved in DMSO

96-well microplates

Procedure:

Prepare serial dilutions of the test compound in 7H9 broth in a 96-well plate.

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

Include a positive control (no drug) and a negative control (no bacteria).
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Seal the plates and incubate at 37°C for 7-14 days.

The MIC is defined as the lowest concentration of the compound that completely inhibits

visible growth of the bacteria.

Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of a compound on a mammalian cell line

(e.g., Vero or HepG2).

Materials:

Mammalian cell line (e.g., Vero, HepG2)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Test compound dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

96-well cell culture plates

Procedure:

Seed the cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan

crystals.

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control (DMSO).
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Determine the CC₅₀ (50% cytotoxic concentration) from the dose-response curve.
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Experimental workflow for evaluating benzothiazinone analogues.
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Decaprenylphosphoryl-β-D-ribose (DPR)
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Inhibition of the arabinogalactan biosynthesis pathway by benzothiazinones.

Potential Cross-Reactivity and Off-Target Effects
While DprE1 is the primary target for the anti-tubercular activity of benzothiazinones, the broad

biological activities reported for some benzothiazinone derivatives, such as anti-cancer and

acetylcholinesterase inhibition, suggest the potential for off-target effects. Researchers should

consider screening 7-Methoxy-1,4-benzothiazin-3-one against a panel of kinases and other

enzymes to build a comprehensive cross-reactivity profile. The lack of a human homologue to

DprE1 is a significant advantage, suggesting a potentially high therapeutic index for DprE1-

specific inhibitors. However, cytotoxicity assays against various human cell lines are crucial to

identify any unforeseen off-target toxicities.

In conclusion, 7-Methoxy-1,4-benzothiazin-3-one, as a member of the benzothiazinone

family, holds promise as a potential anti-tubercular agent. The provided comparative data and

experimental protocols offer a robust starting point for its preclinical evaluation. A thorough

investigation of its efficacy against M. tuberculosis, coupled with a comprehensive cross-

reactivity and cytotoxicity profiling, will be essential to determine its therapeutic potential.

To cite this document: BenchChem. [Comparative Analysis of 7-Methoxy-1,4-benzothiazin-3-
one in Preclinical Research]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b184911#cross-reactivity-studies-of-7-methoxy-1-4-
benzothiazin-3-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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